molecular formula C13H7ClN2O2 B6391160 5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid CAS No. 1261906-79-9

5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid

Cat. No.: B6391160
CAS No.: 1261906-79-9
M. Wt: 258.66 g/mol
InChI Key: DFEGLIPDIAMTGI-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids It features a pyridine ring substituted with a carboxylic acid group at the 3-position and a 4-chloro-3-cyanophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 4-chloroaniline, undergoes nitration to form 4-chloro-3-nitroaniline.

    Reduction: The nitro group is then reduced to an amine group, resulting in 4-chloro-3-aminobenzonitrile.

    Coupling Reaction: This intermediate is then subjected to a coupling reaction with 3-pyridinecarboxylic acid under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions.

    Reduction: The nitrile group can be reduced to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Products may include carboxylic acids or other oxidized derivatives.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the carboxylic acid and nitrile groups allows for interactions with various biological molecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-cyanophenyl derivatives: Compounds with similar structures but different substituents on the pyridine ring.

    Pyridine carboxylic acids: Compounds with carboxylic acid groups at different positions on the pyridine ring.

Uniqueness

5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields.

Properties

IUPAC Name

5-(4-chloro-3-cyanophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN2O2/c14-12-2-1-8(3-9(12)5-15)10-4-11(13(17)18)7-16-6-10/h1-4,6-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEGLIPDIAMTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CN=C2)C(=O)O)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687810
Record name 5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261906-79-9
Record name 5-(4-Chloro-3-cyanophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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